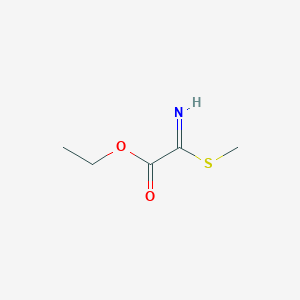

Ethyl 2-imino-2-(methylthio)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

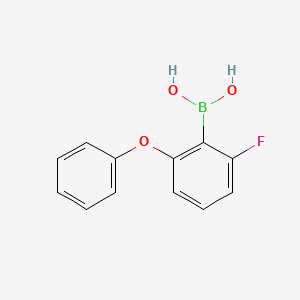

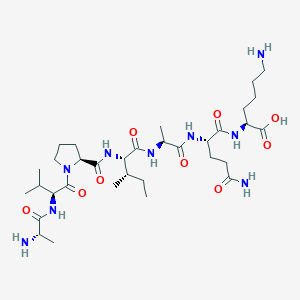

Ethyl 2-imino-2-(methylthio)acetate is a chemical compound that is part of a broader class of thioester compounds. While the specific compound is not directly discussed in the provided papers, related compounds and their synthesis methods, molecular structures, and potential applications in various chemical reactions are extensively covered. These compounds are of interest due to their potential applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of related ethyl 2-imino acetate compounds involves multicomponent reactions that are efficient and can be performed at room temperature. For instance, the synthesis of ethyl 2-((1H-benzo[d]imidazol-2-ylamino)(Aryl)methylthio) acetates is achieved using a one-pot reaction with homogeneous catalysts such as Ni(NO3)2.6H2O or nano-Copper Y Zeolite (NCZ) . These methods offer advantages like high yields, short reaction times, and easy workup. Another related compound, ethyl (Z)-2-Methoxyimino-2-(2-aminothiazol-4-yl) acetate, is synthesized through a series of reactions including nitrosation, methylation, bromination, and cyclization, starting from ethyl acetoacetate .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and elemental analysis . These techniques help in elucidating the structure and confirming the identity of the synthesized compounds. The molecular structure is crucial for understanding the reactivity and potential applications of these compounds.

Chemical Reactions Analysis

The synthesized ethyl 2-imino acetate derivatives are used in various chemical reactions. For example, (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate is used in racemization-free esterification, thioesterification, amidation, and peptide bond formation . These reactions are essential in the synthesis of oligopeptides and other organic compounds. The ability to suppress racemization is particularly important in the synthesis of enantiomerically pure compounds, which are often required in pharmaceutical applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the presence of the thioester group can affect the compound's stability, reactivity, and solubility. The papers discuss the optimization of reaction conditions to improve yields and reduce reaction times, which are indicative of the compounds' reactivity . The environmental friendliness and reusability of catalysts like NCZ also highlight the importance of green chemistry principles in the synthesis of these compounds .

Scientific Research Applications

Catalysis in Polymerization : Ni complexes supported by SNO Schiff-base derivatives, including derivatives of ethyl 2-imino-2-(methylthio)acetate, have been synthesized for the copolymerization of epoxides and anhydrides. These complexes have shown high efficiency in producing polyesters with controlled polymerization and narrow dispersion (Tsai et al., 2022).

Synthesis of Novel Compounds : The compound has been used in the synthesis of novel ethyl 2-((1H-benzo[d]imidazol-2-ylamino)(Aryl)methylthio)acetates. These compounds were synthesized using a one-pot multicomponent reaction, demonstrating high yields and simplicity in the synthesis process (Mobinikhaledi et al., 2009).

Peptide and Amidation Synthesis : The compound has been involved in the synthesis of (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate, which is used for esterification, thioesterification, amidation, and peptide bond formation. It offers advantages like racemization suppression and recyclability (Chandra et al., 2018).

Learning and Memory Research : this compound derivatives have been studied for their effects on learning and memory in mice, indicating potential for neurological research (Jiang Jing-ai, 2006).

Copolymerization of Carbon Dioxide : Copper complexes bearing NNO-tridentate Schiff-base derivatives, including those from this compound, have been used as efficient catalysts for copolymerization of carbon dioxide and cyclohexene oxide. These complexes have been successful in producing polycarbonates with controllable molecular weights (Tsai et al., 2014).

Safety and Hazards

properties

IUPAC Name |

ethyl 2-imino-2-methylsulfanylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2S/c1-3-8-5(7)4(6)9-2/h6H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIHZSXVRBRULNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=N)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90440259 |

Source

|

| Record name | ethyl 2-imino-2-(methylthio)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

79437-69-7 |

Source

|

| Record name | ethyl 2-imino-2-(methylthio)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(2-Phenylethyl)piperidin-4-yl]methanol](/img/structure/B1336640.png)

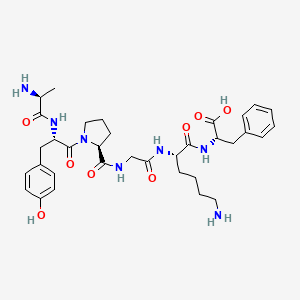

![[(2R,3S,4R,5R,6R)-5-Acetamido-4,6-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl hydrogen sulfate](/img/structure/B1336653.png)

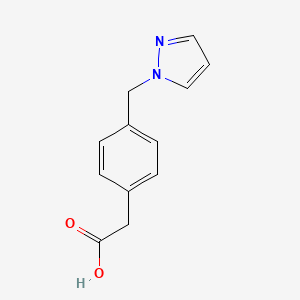

![2-[4-(pyrrol-1-ylmethyl)phenyl]acetic Acid](/img/structure/B1336659.png)